molecular formula C14H19NO3 B2928754 2-(Butylamino)-2-oxoethyl 4-methylbenzoate CAS No. 1291837-64-3

2-(Butylamino)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2928754
CAS No.: 1291837-64-3
M. Wt: 249.31
InChI Key: OFCMFQVGYCHQCP-UHFFFAOYSA-N
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Description

2-(Butylamino)-2-oxoethyl 4-methylbenzoate is a chemical compound with a complex structure. It contains a total of 38 bonds, including 17 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of bond types and functional groups. The compound contains a six-membered aromatic ring, an ester group, and a secondary amine .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, esters like this compound generally react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Tao Feng (2005) developed a process for the synthesis of Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, an important pharmaceutical intermediate. This synthesis involves the nitration of Methyl 4-butyrylamino-3-methylbenzoate using a mixture of nitric acid and sulfuric acid, followed by reduction, achieving a high yield of 72%. This process is noted for its low cost and high efficiency, highlighting its utility in pharmaceutical manufacturing (Tao Feng, 2005).

Solid-State Characterization of Local Anaesthetics

Schmidt and Schwarz (2006) studied the solid-state characterization of non-stoichiometric hydrates of ester-type local anaesthetics, including compounds related to 4-butylamino-2-hydroxybenzoic acid. Their work involved thermal analysis, vibrational spectroscopy, and X-ray diffractometry to understand the formation and stability of hydrated solid phases. This research provides insights into the polymorphism and hygroscopic nature of these compounds, which is essential for the development of pharmaceutical products (A. C. Schmidt & I. Schwarz, 2006).

Advanced Synthesis Techniques

Shimizu et al. (2009) described waste-free synthesis techniques for condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showcasing the synthesis of derivatives that could include structures similar to 2-(Butylamino)-2-oxoethyl 4-methylbenzoate. Such methods contribute to the development of environmentally friendly chemical processes that are significant for pharmaceutical and materials science applications (M. Shimizu, K. Hirano, T. Satoh, & M. Miura, 2009).

Role in Liquid Crystal Research

Martinez-Felipe and Imrie (2015) explored the phase behavior of supramolecular liquid crystal dimers, including compounds structurally related to 4-butylamino benzoic acid derivatives. Their research elucidates the impact of hydrogen bonding on the liquid crystallinity of mixtures, contributing to the broader understanding of materials science and the development of new liquid crystal technologies (A. Martinez-Felipe & C. Imrie, 2015).

Properties

IUPAC Name

[2-(butylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-4-9-15-13(16)10-18-14(17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMFQVGYCHQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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